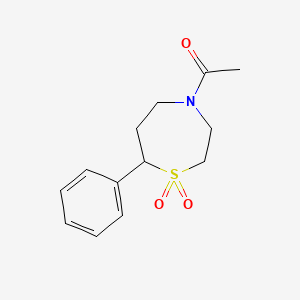

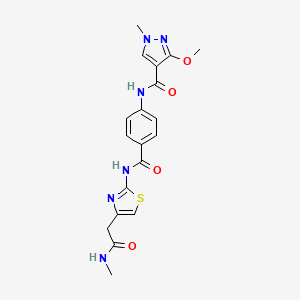

1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound with numerous applications in scientific research. It is a quinoline derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Syntheses and Metabolites : Research has explored the synthesis of quinoline derivatives and their metabolites. For example, the synthesis of metabolites of specific quinoline carboxylates demonstrates the versatility of quinoline scaffolds in medicinal chemistry and the utility of certain protective groups in achieving high yields of desired products (Mizuno et al., 2006). Another study focuses on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines, highlighting the synthetic routes and potential applications of these compounds (Stuart et al., 1987).

Excited-State Intramolecular Proton Transfer (ESIPT) : The modulation of the ESIPT process in quinoline derivatives is of interest for developing advanced fluorescent materials. Research demonstrates how the electronic nature of substituents affects the photophysical properties of quinoline-based dimers, which is crucial for applications in optical materials and sensors (Heyer et al., 2017).

Biological Applications

Cytotoxic Activities : Studies on quinoline derivatives have shown significant in vitro cytotoxic activities against various cancer cell lines. This highlights the potential of these compounds in the development of new anticancer therapies (Reddy et al., 2013).

Anti-Inflammatory Activity : The synthesis and evaluation of fluorine-substituted quinoline derivatives for anti-inflammatory activity shed light on the structure-activity relationships that govern the bioactivity of these compounds. This research could guide the design of novel anti-inflammatory drugs (Sun et al., 2019).

Mechanistic Insights and Structural Studies

Photoinduced C-F Bond Cleavage : Investigations into the photochemistry of fluorinated quinolone derivatives reveal mechanisms of heterolytic defluorination, which has implications for understanding the photostability and phototoxicity of pharmaceuticals (Fasani et al., 1999).

Structural Descriptions and Theoretical Studies : A comprehensive study on the crystal structure of novel sulfonamide-dihydroquinolinones offers insights into the design of hybrid molecules with enhanced biological potential. Such studies are crucial for the rational design of compounds with desired properties (Moreira et al., 2019).

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO6S/c1-31-17-8-10-18(11-9-17)34(29,30)24-15-27(14-16-6-4-5-7-20(16)26)21-13-23(33-3)22(32-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWICOIIQCDDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)

![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)

![2-(4-Fluorophenyl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2444153.png)

![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)

![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2444161.png)

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)acetonitrile](/img/structure/B2444162.png)